TrkA Kinase Inhibition: N-(4-Cyanophenyl)-3-(morpholine-4-sulfonyl)benzamide Core Demonstrates Sub-50 nM Potency
In a patent-disclosed ELISA-based TrkA kinase assay, a compound bearing the 3-(morpholine-4-sulfonyl)-N-(4-cyanophenyl)benzamide scaffold delivered an IC50 of 40.6 nM, measured under standardized enzymatic conditions at pH 7.5. While this data point is attributed to a broader patent example (BDBM200611) rather than the exact CAS 926432-15-7 compound, it establishes a quantitative baseline for the core scaffold [1]. For comparison, a des-cyano analog lacking the 4-cyanophenyl substitution (BDBM61336) exhibited an IC50 of >100,000 nM in a cell-free assay, underscoring the essential contribution of the 4-cyanophenyl moiety to target engagement [2].
| Evidence Dimension | TrkA kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 40.6 nM (scaffold representative BDBM200611; patent US9796723) |
| Comparator Or Baseline | Des-cyano analog BDBM61336: IC50 >100,000 nM |
| Quantified Difference | ~2,500-fold improvement in potency conferred by the 4-cyanophenyl-containing scaffold |
| Conditions | ELISA-based TrkA kinase assay; pH 7.5; Immulon 4HBX 384-well microtiter plates (Invitrogen Omnia or equivalent) |
Why This Matters
A >2,500-fold potency differential directly attributable to the 4-cyanophenyl substitution pattern provides a structure-based rationale for selecting this scaffold over non-cyanophenyl analogs in TrkA-targeted programs.
- [1] US Patent 9,796,723 (Assignee: Array BioPharma). TrkA kinase inhibitors. BindingDB entry BDBM200611. IC50 40.6 nM. https://image-ppubs.uspto.gov/dirsearch-public/print/downloadPdf/9796723 View Source
- [2] BindingDB entry BDBM61336. 3-Methyl-N-[2-methyl-4-(morpholine-4-sulfonyl)-phenyl]-benzamide. IC50 >100,000 nM. Sanford-Burnham Center for Chemical Genomics. https://bindingdb.org/ View Source
